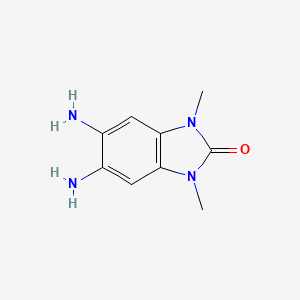

5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Properties

IUPAC Name |

5,6-diamino-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJSPUMLLOWMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Benzimidazolone Derivatives

The foundational step involves nitrating a benzimidazolone precursor to introduce nitro groups at specific positions, which are later reduced to amino groups. A notable method employs a nitration system utilizing potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) , which offers a controlled and efficient nitration process avoiding the use of highly aggressive nitrating agents like fuming nitric acid.

- Benzimidazolone is dissolved in a mixture of potassium nitrate and sulfuric acid.

- The mixture is gradually heated to approximately 60°C over an hour, facilitating nitration at the desired positions.

- The reaction is monitored via TLC until the formation of a tetra- or trinitro derivative, such as 4,5,6-trinitrobenzimidazol-2-one .

- The nitrated product is then isolated through filtration, washing, and recrystallization.

This approach ensures regioselective nitration, yielding compounds like 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one , which serve as key intermediates.

Reduction of Nitro Groups to Amino Groups

The nitrated intermediates undergo catalytic reduction to convert nitro groups into amino groups, crucial for synthesizing the target diamino compound.

- The nitrated compound is suspended in water with hydrochloric acid (preferably 36 wt%) and heated to 85–95°C.

- Iron powder is added in batches, with molar ratios aligned to ensure complete reduction (e.g., 1:2.4:8 for the nitrated compound, HCl, and iron).

- The mixture is stirred for 1–5 hours, then filtered hot.

- The resulting product is cooled, leading to crystallization of 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one .

This reduction step is efficient and yields high-purity diamino derivatives suitable for further functionalization.

Alkylation and Derivatization

Post-reduction, the amino groups can be methylated or further derivatized to introduce methyl groups or other functionalities, tailoring the compound's properties for specific applications.

- Methylation is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, the amino groups can be nitrated further to produce nitramines, which are valuable energetic materials.

Data Table: Summary of Preparation Parameters

| Step | Reagents & Conditions | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | Benzimidazolone + KNO₃/H₂SO₄ | ~60°C | 1 hr | High | regioselective nitration at 4,5,6-positions |

| Reduction | Nitro compound + HCl + Fe | 85–95°C | 1–5 hrs | High | converts nitro to amino groups |

| Derivatization | Methylation or nitration | Room temp / Elevated | Variable | Variable | functionalization for specific derivatives |

Research Findings and Notes

- The nitration process using potassium nitrate and sulfuric acid is advantageous for controlling regioselectivity and minimizing side reactions.

- Catalytic reduction with iron and hydrochloric acid is a cost-effective and scalable method for converting nitro groups to amino groups.

- The synthesis can be optimized by controlling temperature and molar ratios, as deviations can lead to incomplete reactions or over-nitration.

- Recent studies suggest that direct multi-nitration strategies can streamline synthesis, although they require careful control to prevent over-oxidation or degradation of the heterocyclic core.

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5,6-Diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is investigated for its potential as a precursor in developing pharmaceutical agents targeting various diseases. Research has indicated that it may exhibit:

- Antimicrobial Properties : Studies show promising results against bacterial strains.

- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation.

Biological Research

In biological studies, this compound is evaluated for its interaction with biological macromolecules. Its amino groups can form hydrogen bonds, influencing protein structure and function. This property is vital for:

- Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease pathways.

Chemical Synthesis

As a versatile building block in organic synthesis, it facilitates the creation of more complex heterocyclic compounds. Applications include:

- Synthesis of Dyes and Pigments : Utilized in producing materials with specific optical properties.

Industrial Applications

The compound finds utility in industries requiring specific chemical properties for production processes. Notable applications include:

| Application | Description |

|---|---|

| Dyes and Pigments | Used as intermediates in dye manufacturing |

| Agrochemicals | Potential use in developing agricultural chemicals |

| Polymer Chemistry | Acts as a modifier in polymer formulations |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one against various bacterial strains. Results indicated a significant inhibition zone compared to control samples.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institution evaluated the compound's effects on cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Compounds

Physicochemical Properties

- Hydrogen Bonding: The 5,6-diamino groups in the target compound significantly enhance solubility in polar solvents (e.g., DMSO, water) compared to halogenated analogs, which rely on hydrophobic interactions .

- Molecular Weight: Halogenated derivatives (e.g., 291.93 g/mol for 5,6-dibromo analog ) have higher molecular weights than the diamino compound, impacting bioavailability and diffusion rates .

Biological Activity

5,6-Diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 98953-81-2) is a heterocyclic compound belonging to the class of benzimidazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one features two amino groups at positions 5 and 6 and two methyl groups at positions 1 and 3 on the benzimidazole ring. This unique arrangement influences its reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5,6-diamino-1,3-dimethylbenzimidazol-2-one |

| Molecular Formula | C₉H₁₂N₄O |

| Molecular Weight | 164.16 g/mol |

| CAS Number | 98953-81-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino groups can form hydrogen bonds with macromolecules such as proteins and nucleic acids, potentially altering their structure and function. Additionally, it may inhibit certain enzymes or receptors involved in critical cellular pathways.

Antimicrobial Activity

Research indicates that 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promising results in anticancer assays. It was tested against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, the compound exhibited an IC50 value of approximately 50 µM for HeLa cells and 75 µM for MCF7 cells after 24 hours of treatment. These results indicate a selective action towards cancer cells compared to normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF7 | 75 |

| NIH/3T3 (normal) | >100 |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the amino groups or methylation patterns have been explored to increase potency and selectivity against target cells.

Synthesis of Derivatives

One notable derivative synthesized was a chlorinated analog that exhibited increased cytotoxicity against cancer cell lines with an IC50 value dropping to as low as 30 µM in some cases. This highlights the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the standard synthetic routes for 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, analogous benzimidazolone compounds are synthesized via cyclization of 1,2-diaminobenzenes with urea or phosgene derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization may include catalytic acid/base conditions (e.g., HCl or KOH) to enhance yield and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is the compound characterized structurally?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR : and NMR (e.g., δ 154.3 ppm for carbonyl groups in DMSO-d6) confirm substituent positions and aromaticity .

- IR : Peaks at ~1700 cm indicate C=O stretching in the benzodiazol-2-one core .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., 177.20 g/mol for a related compound) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines bond lengths, angles, and torsional conformations. For example, SHELX programs resolve ambiguities in dihydrobenzodiazolone derivatives by modeling hydrogen bonding networks and non-covalent interactions (e.g., π-π stacking in aromatic systems) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies address discrepancies in spectroscopic data interpretation for substituted benzodiazolones?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping aromatic signals) are resolved via:

Q. How do substituent modifications (e.g., amino groups at positions 5 and 6) affect electronic properties?

- Methodological Answer : Substituent effects are studied via:

- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects of amino groups.

- UV-Vis Spectroscopy : Tracks bathochromic shifts in λ due to extended conjugation .

- DFT Calculations : HOMO-LUMO gaps quantify electronic delocalization (e.g., amino groups lower bandgap by ~0.5 eV in related compounds) .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.